

The Kir4.1 Potassium Channel Blocker

VU0134992: A Technical Guide

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Compound of Interest

Compound Name: VU0134992

Cat. No.: B1684051

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Abstract

VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **VU0134992**. Detailed experimental protocols for the characterization of this compound and a summary of its physiological effects are presented to support further research and development in areas targeting Kir4.1-related pathologies.

Chemical Structure and Properties

VU0134992 is chemically identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. Its fundamental chemical properties are summarized below.

Property	Value
IUPAC Name	2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Molecular Formula	C ₂₀ H ₃₁ BrN ₂ O ₂
Molecular Weight	411.38 g/mol
SMILES	<chem>CC(C)c1cc(Br)c(OCC(=O)NC2CC(C)(C)NC(C)(C)C2)cc1</chem>
CAS Number	755002-90-5

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel. Site-directed mutagenesis and molecular modeling studies have indicated that **VU0134992** interacts with key residues within the channel's pore, specifically glutamate 158 and isoleucine 159, thereby obstructing the flow of potassium ions.

Quantitative Data

The inhibitory activity and selectivity of **VU0134992** have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of VU0134992

Target	Assay Method	IC ₅₀ (μM)	Notes
Homomeric Kir4.1	Whole-Cell Patch-Clamp	0.97	Measured at -120 mV.
Heteromeric Kir4.1/5.1	Whole-Cell Patch-Clamp	9.0	Approximately 9-fold selectivity for Kir4.1.
Homomeric Kir4.1	Thallium Flux Assay	5.2	-
Kir3.1/Kir3.2	Thallium Flux Assay	2.5	-
Kir3.1/Kir3.4	Thallium Flux Assay	3.1	-
Kir4.2	Thallium Flux Assay	8.1	-

Table 2: In Vivo Effects of VU0134992 in Rats

Dosage (mg/kg, oral)	Effect
50-100	Significant increase in urine output (diuresis)
50-100	Significant increase in urinary Na ⁺ excretion (natriuresis)
50-100	Significant increase in urinary K ⁺ excretion (kaliuresis)

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of **VU0134992** on Kir4.1 channel currents in a heterologous expression system (e.g., HEK293 cells).

Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

Procedure:

- Culture HEK293 cells stably expressing the Kir4.1 channel on glass coverslips.
- Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.
- Record baseline currents in the absence of the compound.
- Perfuse the chamber with the external solution containing various concentrations of **VU0134992** and record the currents at each concentration.
- Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir4.1 channels.

Materials:

- HEK293 cells expressing Kir4.1.

- Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
- Assay Buffer (HBSS with 20 mM HEPES, pH 7.3).
- Stimulus Buffer (Assay Buffer containing Ti_2SO_4).

Procedure:

- Plate Kir4.1-expressing HEK293 cells in a 384-well plate.
- Load the cells with a thallium-sensitive fluorescent dye.
- Wash the cells with Assay Buffer to remove excess dye.
- Add **VU0134992** at various concentrations to the wells and incubate.
- Measure the baseline fluorescence using a plate reader.
- Add the Thallium Stimulus Buffer to initiate Ti^+ influx.
- Immediately begin kinetic fluorescence readings to measure the rate of Ti^+ influx.
- The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the inhibition by **VU0134992** relative to control wells.

In Vivo Diuretic and Natriuretic Assessment

This protocol assesses the effects of orally administered **VU0134992** on renal function in rats.

Procedure:

- House male Wistar rats individually in metabolic cages that allow for the separate collection of urine and feces.
- Acclimatize the rats to the cages for at least 24 hours before the experiment.
- Deprive the rats of food and water for 18 hours prior to dosing.
- Administer **VU0134992** or vehicle (e.g., 0.5% methylcellulose) via oral gavage.

- Collect urine at specified time intervals (e.g., 0-8 hours and 8-24 hours) post-dosing.
- Measure the total urine volume for each collection period.
- Analyze the urine samples for sodium (Na^+) and potassium (K^+) concentrations using a flame photometer or ion-selective electrodes.
- Calculate the total excretion of Na^+ and K^+ for each treatment group.

Signaling Pathways and Experimental Workflows

Renal Kir4.1 Signaling Pathway

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 plays a crucial role in maintaining the basolateral membrane potential, which is essential for the function of the Na-Cl cotransporter (NCC). Inhibition of Kir4.1 by **VU0134992** leads to membrane depolarization, which in turn inhibits NCC activity, resulting in natriuresis and diuresis. This signaling cascade is thought to be mediated by the WNK/SPAK kinase pathway.

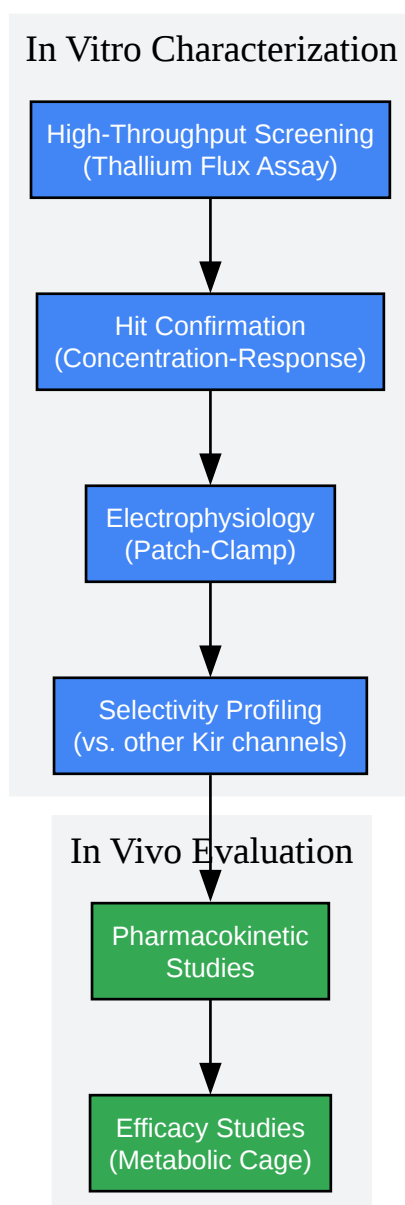


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Caption: Renal Kir4.1 signaling pathway in the distal convoluted tubule.

Experimental Workflow for VU0134992 Characterization

The characterization of a novel ion channel blocker like **VU0134992** typically follows a structured experimental workflow, from initial screening to in vivo validation.



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Caption: Experimental workflow for the characterization of **VU0134992**.

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